molecular formula C6H7BrN2O B1310944 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde CAS No. 1001519-37-4

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

Cat. No.: B1310944
CAS No.: 1001519-37-4
M. Wt: 203.04 g/mol
InChI Key: KDZYNSUALWYJIU-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrazole, which is a five-membered ring containing two nitrogen atoms

Safety and Hazards

The safety data sheet for 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is available for viewing and download at Echemi.com . Please refer to this document for detailed safety and hazard information.

Preparation Methods

The synthesis of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde typically involves the bromination of 2-ethylpyrazole followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyrazole ring. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the aldehyde group at the 3-position of the pyrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions modify the functional groups on the pyrazole ring .

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary widely depending on the structure of the derivative and its intended use.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde include other brominated pyrazole derivatives such as 4-Bromo-2-methyl-2H-pyrazole-3-carboxylic acid and 4-Bromo-1-ethyl-1H-pyrazole. These compounds share the pyrazole core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

4-bromo-2-ethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZYNSUALWYJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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